3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride
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Description
3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the formula C10H14ClN3O3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride consists of a pyridine ring attached to a piperidine ring via an oxygen atom . The pyridine ring is further substituted with a nitro group .Scientific Research Applications
Nitroxyl Radicals in Biomedical Applications
Nitroxyl radicals, including derivatives of piperidine, have been extensively studied for their biomedical applications due to their paramagnetic properties and stability. These radicals, such as the piperidine and pyrrolidine nitroxides, serve crucial roles in various fields, including as antioxidants, contrast agents for magnetic resonance imaging (MRI), and probes for studying cellular redox metabolism. Their unique ability to participate in redox reactions allows them to act as antioxidants, mimicking superoxide dismutase (SOD) activity, and modulating hemoprotein's catalase-like activity. This property is exploited in studying oxidative stress, inflammation, and in the development of anticancer drugs ((Lewandowski & Gwoździński, 2017); (Likhtenshtein, 2020)).
Chemical Properties and Reactivity
The reactivity and stability of nitroxyl radicals, including those derived from piperidine, towards various reductants and free radicals are significant for their applications in chemical synthesis, polymerization, and as spin labels in electron paramagnetic resonance (EPR) spectroscopy. Studies have explored the development of nitroxyl radicals with enhanced stability and specific reactivity towards ascorbic acid, aiming to utilize these properties in creating new antioxidants and contrast agents ((Kinoshita et al., 2009)).
Applications in Corrosion Inhibition
Piperidine derivatives have been investigated for their potential in corrosion inhibition, particularly for the protection of metals. Quantum chemical calculations and molecular dynamics simulations have been utilized to explore the adsorption behaviors and inhibition efficiencies of piperidine derivatives on metal surfaces, indicating their potential application in corrosion protection ((Kaya et al., 2016)).
Synthesis and Structural Analysis
Research into the synthesis and structural characterization of nitropyridines and their complexes with various ligands, including piperidine, sheds light on their versatile applications in developing new materials and pharmaceuticals. These studies provide insights into the chemical synthesis, reactivity, and potential applications of pyridine derivatives in creating compounds with specific biological or physical properties ((Verma et al., 1999); (Ivanova et al., 2021)).
properties
IUPAC Name |
3-nitro-2-piperidin-4-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-13(15)9-2-1-5-12-10(9)16-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFPBLXALNNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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